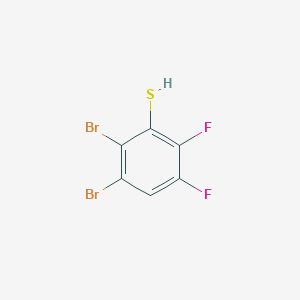

2,3-Dibromo-5,6-difluorothiophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-5,6-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2S/c7-2-1-3(9)5(10)6(11)4(2)8/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVAFWQNOLYSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)S)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Precursor Synthesis and Derivatization Approaches

The logical starting point for the synthesis of 2,3-dibromo-5,6-difluorothiophenol involves the preparation of a suitably substituted benzene (B151609) ring, followed by the introduction of the thiol functionality.

A key precursor for the target molecule is 1,2-dibromo-4,5-difluorobenzene (B1294824). This compound provides the necessary arrangement of bromo and fluoro substituents on the aromatic ring. Information regarding this precursor is summarized in the table below.

Table 1: Properties of 1,2-Dibromo-4,5-difluorobenzene sigmaaldrich.comwalisongo.ac.id

| Property | Value |

| CAS Number | 64695-78-9 |

| Molecular Formula | C₆H₂Br₂F₂ |

| Molecular Weight | 271.88 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 33-35 °C |

The synthesis of 1,2-dibromo-4,5-difluorobenzene can be envisioned starting from 1,2,4,5-tetrafluorobenzene. A plausible synthetic route would involve a two-step process:

Selective Bromination: Introduction of two bromine atoms at the 1 and 2 positions of the tetrafluorobenzene ring. This would likely involve electrophilic aromatic substitution under controlled conditions to achieve the desired regioselectivity.

De-fluorination/Hydrogenation: Subsequent removal of the fluorine atoms at the 4 and 5 positions is not a straightforward reaction. A more likely route would be the synthesis from a different starting material, or a multi-step process involving functional group interconversions.

This precursor has been utilized in the preparation of other complex molecules, such as 2,2′-dibromo-4,4′,5,5′-tetrafluorobiphenyl and 2-(2,3-dibromo-5,6-difluorophenyl)propan-2-ol, highlighting its utility as a building block in organic synthesis. sigmaaldrich.com

Once the polyhalogenated aromatic precursor is obtained, the next critical step is the introduction of the thiol (-SH) group. Several general methods exist for the conversion of aryl halides to thiophenols.

One common approach is the nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, a halogen atom on the aromatic ring is displaced by a sulfur nucleophile. For a substrate like 1,2-dibromo-4,5-difluorobenzene, the fluorine atoms are generally more susceptible to nucleophilic attack than the bromine atoms, especially when activated by electron-withdrawing groups. However, the relative reactivity can be influenced by the reaction conditions.

Common thiolating agents used in these reactions include:

Sodium hydrosulfide (B80085) (NaSH): This is a simple and direct source of the hydrosulfide anion (SH⁻). The reaction is typically carried out in a polar aprotic solvent like DMF or NMP at elevated temperatures.

Thiourea (B124793): This reagent can be used to form an isothiouronium salt with the aryl halide, which is then hydrolyzed under basic conditions to yield the thiophenol. This method is often preferred as it can avoid the formation of disulfide byproducts.

Sodium sulfide (B99878) (Na₂S): This can also be used as a sulfur source, often followed by a reduction step to cleave any disulfide bonds that may form.

Another strategy involves the use of transition metal-catalyzed cross-coupling reactions . For instance, a palladium or copper catalyst can be used to couple the aryl halide with a sulfur-containing reagent.

Table 2: General Methods for Thiol Group Introduction

| Method | Reagents | General Conditions |

| Nucleophilic Aromatic Substitution | Sodium hydrosulfide (NaSH) | Polar aprotic solvent (e.g., DMF, NMP), heat |

| Thiourea followed by hydrolysis | 1. Reaction with thiourea 2. Basic hydrolysis | |

| Metal-Catalyzed Coupling | Sulfur source (e.g., Na₂S₂) + catalyst | Palladium or Copper catalyst, ligand, base |

Targeted Synthesis of 2,3 Dibromo 5,6 Difluorothiophenol

While specific documented synthetic routes for 2,3-dibromo-5,6-difluorothiophenol are not found in the surveyed literature, a hypothetical multi-step synthesis can be proposed based on the principles outlined above.

A plausible multi-step synthesis could involve the following conceptual steps:

Starting Material: 1,2,3,4-tetrafluorobenzene.

Bromination: Introduction of two bromine atoms to yield 1,2-dibromo-3,4,5,6-tetrafluorobenzene.

Selective Nucleophilic Substitution: Reaction with a protected thiol equivalent to replace one of the fluorine atoms. The position of substitution would be directed by the electronic effects of the existing substituents.

Deprotection: Removal of the protecting group to reveal the free thiol.

The regioselectivity of the nucleophilic substitution step would be crucial and likely require careful optimization of reaction conditions.

Direct thiolation of 1,2-dibromo-4,5-difluorobenzene (B1294824) would be a more atom-economical approach. This would involve reacting the precursor with a thiolating agent under conditions that favor the substitution of one of the hydrogen atoms. However, given the presence of four halogen substituents, achieving selective C-H activation for thiolation would be challenging and likely require a specialized catalytic system.

For any proposed synthetic route, optimization of reaction conditions would be paramount to achieving a reasonable yield of the desired product. Key parameters to consider for optimization include:

Solvent: The choice of solvent can significantly influence the solubility of reagents and the rate and selectivity of the reaction.

Temperature: Temperature control is critical to manage reaction kinetics and minimize side reactions.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing product formation.

Stoichiometry of Reagents: The molar ratios of the reactants and any catalysts or additives need to be carefully controlled.

An exploration of advanced synthetic routes towards the formation of this compound is crucial for its potential applications in various fields of chemical research. This article delves into alternative and emerging synthetic pathways, focusing on transition-metal-catalyzed reactions, nucleophilic aromatic substitution strategies, and regioselective functionalization techniques that represent the forefront of modern organic synthesis.

Advanced Reaction Chemistry of 2,3 Dibromo 5,6 Difluorothiophenol

Reactions at the Thiol Functional Group

The thiol (-SH) group is a key site for various chemical modifications, including oxidation, alkylation, and acylation reactions.

Thiols are readily oxidized to form disulfides (S-S bond formation). This transformation is a common and important reaction in organic chemistry. Various oxidizing agents can be employed for this purpose, ranging from mild reagents like air (O2) and hydrogen peroxide (H2O2) to more potent ones. For instance, dimethyl sulfoxide (B87167) (DMSO) can be used as an oxidant, often catalyzed by a species like dichlorodioxomolybdenum(VI), to selectively convert thiols to disulfides under mild conditions. organic-chemistry.org Another effective reagent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which facilitates the oxidation of thiols to their corresponding disulfides. organic-chemistry.org The reaction is typically carried out in a suitable solvent and can even be performed under solvent-free conditions. organic-chemistry.org

Beyond disulfide formation, the sulfur atom in the thiol group can be oxidized to higher oxidation states, such as sulfenic acids, sulfinic acids, and sulfonic acids, although these reactions often require stronger oxidizing agents and carefully controlled conditions to avoid over-oxidation.

The nucleophilic nature of the thiolate anion, readily formed by deprotonation of the thiol, allows for straightforward alkylation and acylation reactions.

Alkylation: In the presence of a base, the thiol group is deprotonated to form a thiolate, which is a potent nucleophile. This thiolate can then react with various alkylating agents (e.g., alkyl halides) to form thioethers (sulfides).

Acylation: Similarly, the thiolate can react with acylating agents, such as acyl chlorides or acid anhydrides, to yield thioesters. These reactions are typically high-yielding and proceed under mild conditions.

The thiol group can participate in nucleophilic addition reactions, particularly to polarized double and triple bonds. For instance, thiols can add across activated alkenes in a process known as conjugate addition or Michael addition. This reaction is typically base-catalyzed and results in the formation of a new carbon-sulfur bond.

Reactions at the Halogenated Aromatic Ring

The presence of bromine and fluorine atoms on the aromatic ring opens up possibilities for a variety of substitution and cross-coupling reactions, which are fundamental for the construction of more complex molecular architectures.

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. The bromo-substituents on the 2,3-dibromo-5,6-difluorothiophenol ring are particularly amenable to these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide. nih.govlibretexts.org It is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov The reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is versatile and can be used to form C-C bonds between various types of carbon atoms. wikipedia.org However, a significant drawback is the toxicity of the organotin reagents. libretexts.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org The Negishi coupling is highly effective for the formation of C-C bonds and is noted for its high functional group tolerance. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Key Features |

| Suzuki-Miyaura | Organoboron compound | Palladium | Mild conditions, non-toxic byproducts. nih.govlibretexts.org |

| Stille | Organotin compound | Palladium | Versatile, but tin reagents are toxic. wikipedia.orglibretexts.org |

| Negishi | Organozinc compound | Palladium or Nickel | High functional group tolerance. wikipedia.orgorganic-chemistry.org |

These reactions can be performed selectively at one of the bromine positions, or under more forcing conditions, at both positions, allowing for the stepwise or simultaneous introduction of new carbon-based substituents.

Nucleophilic aromatic substitution (SNA) is a key reaction for modifying aromatic rings, especially those activated by electron-withdrawing groups. youtube.comnih.gov In this compound, the fluorine atoms, being highly electronegative, activate the ring towards nucleophilic attack. mdpi.com

In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the formation of a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. nih.gov Interestingly, in many SNAr reactions involving polyhalogenated aromatics, fluoride (B91410) is often a better leaving group than bromide or iodide. youtube.comyoutube.com This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing nature of the fluorine atom. youtube.com

A wide range of nucleophiles can be employed in these reactions, including alkoxides, thiolates, and amines, allowing for the introduction of a variety of functional groups onto the aromatic core. The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the nucleophile. researchgate.net

Electrophilic Aromatic Substitutions (Controlled Derivatization)

The reactivity of this compound in electrophilic aromatic substitution (EAS) is predicted to be significantly lower than that of benzene (B151609). This is due to the cumulative electron-withdrawing inductive effects of the four halogen substituents (two bromine and two fluorine atoms), which deactivate the aromatic ring towards attack by electrophiles. libretexts.orgquora.comuci.edulibretexts.orgwikipedia.orgtiwariacademy.com

The directing effect of the substituents on the incoming electrophile is determined by a combination of inductive and resonance effects. Halogens are generally considered deactivating yet ortho, para-directing. libretexts.orguci.edulibretexts.orgorganicchemistrytutor.comwou.edulibretexts.orgyoutube.comlibretexts.orglumenlearning.com The thiol (-SH) group, analogous to the hydroxyl group, is an activating, ortho, para-directing group due to the ability of its lone pairs to participate in resonance with the aromatic ring. youtube.com

In the case of this compound, the substitution pattern leaves only one available position for substitution, at C4 (meta to the thiol group). The directing effects of the individual substituents are as follows:

Thiol (-SH) group at C1: Strongly ortho, para-directing. It would direct an incoming electrophile to the C2 and C6 positions, which are already substituted.

Bromo (-Br) groups at C2 and C3: Weakly deactivating and ortho, para-directing.

Fluoro (-F) groups at C5 and C6: Deactivating and ortho, para-directing. Fluorine is the most electronegative halogen, and its inductive effect is strong. quora.com

Given that all available ortho and para positions relative to the activating thiol group are blocked, electrophilic substitution is highly disfavored. The sole remaining position at C4 is meta to the thiol group and is flanked by a bromine and a fluorine atom. The strong deactivation of the ring by the four halogens makes any electrophilic substitution at this position challenging, likely requiring harsh reaction conditions.

Predicted Reactivity in Electrophilic Aromatic Substitution:

| Reagent/Reaction Type | Predicted Product(s) | Predicted Reactivity | Rationale |

| Nitration (HNO₃/H₂SO₄) | 4-Nitro-2,3-dibromo-5,6-difluorothiophenol | Very Low | The aromatic ring is heavily deactivated by four halogen atoms, making nitration difficult. uci.edu |

| Halogenation (e.g., Br₂/FeBr₃) | No reaction expected | Extremely Low | The ring is already polyhalogenated and strongly deactivated. uci.edu |

| Friedel-Crafts Alkylation/Acylation | No reaction expected | Extremely Low | Friedel-Crafts reactions typically fail on strongly deactivated rings. uci.edu |

Pericyclic and Rearrangement Reactions (e.g., Newman-Kwart Rearrangement considerations)

The Newman-Kwart rearrangement is a thermal or catalytically-induced intramolecular migration of an aryl group from an O-aryl thiocarbamate to the sulfur atom, yielding an S-aryl thiocarbamate. organic-chemistry.orgwikipedia.orgchem-station.com This reaction is a key step in the synthesis of thiophenols from phenols. wikipedia.org

For this compound to be relevant to a Newman-Kwart rearrangement, one would consider its synthesis from the corresponding phenol (B47542), 2,3-dibromo-5,6-difluorophenol. The rearrangement would involve the O-to-S migration of the 2,3-dibromo-5,6-difluoroaryl group.

The mechanism of the thermal Newman-Kwart rearrangement is considered an intramolecular nucleophilic aromatic substitution. organic-chemistry.org The rate of this reaction is significantly influenced by the electronic nature of the aryl group. Electron-withdrawing substituents on the aromatic ring generally accelerate the reaction by stabilizing the negative charge that develops on the ring in the transition state. organic-chemistry.orgkiku.dk

The 2,3-dibromo-5,6-difluoroaryl group is heavily substituted with electron-withdrawing halogens. This electronic feature is predicted to facilitate the Newman-Kwart rearrangement of the corresponding O-(2,3-dibromo-5,6-difluoroaryl) thiocarbamate. However, the steric bulk of the ortho-bromo substituent could potentially hinder the approach of the sulfur atom to the ipso-carbon, possibly requiring higher temperatures for the rearrangement to occur.

Modern variations of the Newman-Kwart rearrangement utilize palladium catalysis or photoredox catalysis to achieve the transformation under milder conditions. wikipedia.orgnih.gov These methods could be particularly advantageous for a substrate like this, potentially mitigating issues arising from high temperatures.

Predicted Feasibility of the Newman-Kwart Rearrangement for the Synthesis of this compound:

| Reaction Step | Reactants | Predicted Outcome | Rationale |

| 1. Thiocarbamate Formation | 2,3-Dibromo-5,6-difluorophenol, Dimethylthiocarbamoyl chloride | Formation of O-(2,3-Dibromo-5,6-difluoroaryl) dimethylthiocarbamate | Standard reaction for preparing the rearrangement precursor. |

| 2. Newman-Kwart Rearrangement (Thermal) | O-(2,3-Dibromo-5,6-difluoroaryl) dimethylthiocarbamate | Formation of S-(2,3-Dibromo-5,6-difluoroaryl) dimethylthiocarbamate | The four electron-withdrawing halogens are expected to facilitate the rearrangement. organic-chemistry.org |

| 3. Hydrolysis | S-(2,3-Dibromo-5,6-difluoroaryl) dimethylthiocarbamate | This compound | Standard hydrolysis to yield the final thiophenol. |

Radical Chemistry and Single-Electron Transfer Processes

The presence of a thiol group and carbon-bromine bonds suggests that this compound could participate in radical chemistry and single-electron transfer (SET) processes.

Thiyl Radical Formation:

The S-H bond in thiols is relatively weak and can be cleaved homolytically to form a thiyl radical (RS•). nih.govwikipedia.org This can be initiated by heat, UV light, or radical initiators. nih.gov The resulting 2,3-dibromo-5,6-difluorophenylthiyl radical would be a key intermediate in various radical reactions. Thiyl radicals are known to add to alkenes and alkynes in thiol-ene and thiol-yne reactions. nih.govacs.org

Single-Electron Transfer (SET) Processes:

Aromatic thiols can undergo single-electron transfer to form radical cations. rsc.orgdiva-portal.org The high density of electron-withdrawing substituents on the aromatic ring of this compound would make it more susceptible to reduction to form a radical anion.

Furthermore, polyhalogenated aromatic compounds can participate in SET reactions, often leading to dehalogenation. The carbon-bromine bonds are weaker than the carbon-fluorine bonds and would be more prone to cleavage upon the formation of a radical anion.

Predicted Radical Reactions:

| Reaction Type | Initiator/Conditions | Predicted Intermediate(s) | Potential Products |

| Thiyl Radical Formation | AIBN, heat or UV light | 2,3-Dibromo-5,6-difluorophenylthiyl radical | Dimerization to form the corresponding disulfide, or products of addition to unsaturated partners. |

| Reductive Dehalogenation (SET) | A strong one-electron reductant | This compound radical anion | Monodebrominated products (e.g., 2-bromo-5,6-difluorothiophenol or 3-bromo-5,6-difluorothiophenol). |

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy would identify the number of distinct proton environments in 2,3-Dibromo-5,6-difluorothiophenol. The molecule has one aromatic proton (H-4) and a thiol proton (-SH). Their chemical shifts (δ) would be influenced by the adjacent electron-withdrawing bromine and fluorine atoms. The aromatic proton would likely appear as a complex multiplet due to coupling with the neighboring fluorine atoms. The thiol proton's chemical shift can vary and may appear as a broad singlet.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.0 - 7.3 | t | JH-F = 8-10 |

| -SH | 3.5 - 4.5 | s (broad) | - |

Note: 't' denotes a triplet, 's' a singlet. The multiplicity of H-4 is simplified to a triplet assuming equal coupling to both fluorine atoms.

Carbon-13 (¹³C) NMR spectroscopy would reveal the six distinct carbon atoms of the benzene (B151609) ring and their electronic environments. The carbons bonded to bromine (C-2, C-3), fluorine (C-5, C-6), and the thiol group (C-1) would have characteristic chemical shifts. The signals for carbons attached to fluorine would appear as doublets due to one-bond C-F coupling.

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-1 | 125 - 130 | m | - |

| C-2 | 110 - 115 | m | - |

| C-3 | 115 - 120 | m | - |

| C-4 | 120 - 125 | t | JC-F = 3-5 |

| C-5 | 150 - 155 | d | JC-F = 240-250 |

| C-6 | 145 - 150 | d | JC-F = 240-250 |

Note: 'd' denotes a doublet, 't' a triplet, 'm' a multiplet.

Fluorine-19 (¹⁹F) NMR is highly sensitive and would provide direct information about the fluorine atoms. In this compound, the two fluorine atoms (F-5 and F-6) are in different chemical environments due to their positions relative to the thiol and bromo substituents. They would appear as distinct signals, likely doublets of doublets, due to coupling to each other and to the adjacent proton (H-4).

Hypothetical ¹⁹F NMR Data for this compound

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F-5 | -130 to -140 | dd | JF-F = 20-25, JF-H = 8-10 |

| F-6 | -140 to -150 | dd | JF-F = 20-25, JF-H = 1-3 |

Note: 'dd' denotes a doublet of doublets.

Two-dimensional (2D) NMR experiments are crucial for assembling the full molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) would confirm the coupling between H-4 and the fluorine atoms, although this is often better observed in ¹H or ¹⁹F 1D spectra.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton-carbon pairs, definitively assigning the signal for C-4 to its attached H-4.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximities, for instance, between the -SH proton and the substituent at C-6 (fluorine), helping to ascertain conformational preferences.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations and is used to identify functional groups and fingerprint the molecule.

FTIR spectroscopy would identify the characteristic vibrational modes of this compound. Key absorptions would include the S-H stretching vibration, C-S stretching, C-Br stretching, C-F stretching, and various aromatic C-H and C=C bending and stretching modes.

Hypothetical FTIR Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| S-H Stretch | 2550 - 2600 | Weak |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-F Stretch | 1200 - 1350 | Strong |

| C-S Stretch | 600 - 800 | Medium |

| C-Br Stretch | 500 - 650 | Medium-Strong |

Analysis of Characteristic Group Frequencies and Conformational Insights

In the absence of experimental data, a theoretical analysis of the characteristic group frequencies for this compound can be postulated based on known data for similar compounds. Key vibrational modes would include:

C-S (Thiol) Stretching: Typically observed in the region of 2550-2600 cm⁻¹. The exact position would be influenced by the electronic effects of the bromine and fluorine substituents.

S-H Bending: These vibrations are generally weak and appear in the 800-1000 cm⁻¹ range.

C-Br Stretching: Expected to be found in the lower frequency region, typically between 500 and 650 cm⁻¹.

C-F Stretching: These are strong absorptions usually located in the 1000-1400 cm⁻¹ range.

Aromatic C-C Stretching: Multiple bands are expected in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.

Conformational insights, such as the orientation of the thiol group relative to the benzene ring, could be inferred from the analysis of specific Raman bands, particularly in combination with computational modeling. However, without experimental spectra, any such analysis remains purely speculative.

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be essential for confirming the elemental formula of this compound (C₆HBr₂F₂S). The exact mass can be calculated as follows:

| Element | Number of Atoms | Atomic Mass | Total Mass |

| Carbon (¹²C) | 6 | 12.000000 | 72.000000 |

| Hydrogen (¹H) | 1 | 1.007825 | 1.007825 |

| Bromine (⁷⁹Br) | 2 | 78.918338 | 157.836676 |

| Fluorine (¹⁹F) | 2 | 18.998403 | 37.996806 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total Exact Mass | 300.813378 |

An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the compound's identity. Unfortunately, no such data has been published.

Fragmentation Pattern Analysis

In a mass spectrometer, this compound would undergo fragmentation upon ionization. The analysis of these fragments helps in confirming the structure. While no experimental fragmentation data exists, a predicted pattern would likely involve:

Loss of a bromine atom ([M-Br]⁺).

Loss of the thiol group ([M-SH]⁺).

Fragmentation of the aromatic ring.

The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in characteristic isotopic clusters for bromine-containing fragments, which would be a key feature in the mass spectrum.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For substituted thiophenols, the absorption spectra are influenced by the nature and position of the substituents on the benzene ring. Halogen and thiol groups can act as auxochromes, shifting the absorption maxima (λ_max) to longer wavelengths (bathochromic shift) compared to unsubstituted benzene.

The electronic transitions in this compound would likely be π → π* transitions associated with the aromatic system. The presence of multiple halogen substituents would be expected to influence the energy of these transitions. While general principles suggest that increased conjugation and the presence of certain substituents can lead to a red shift in the absorption spectrum, specific λ_max values for this compound are not documented in the scientific literature. youtube.com

Fluorescence and Phosphorescence Spectroscopy

The photoluminescent properties of this compound, specifically its fluorescence and phosphorescence, are expected to be significantly influenced by the presence of both fluorine and bromine substituents on the benzene ring.

Generally, thiophenols are not strongly fluorescent. mdpi.compsu.edu The sulfur atom can participate in intersystem crossing, a process that facilitates the transition of an excited molecule from a singlet state (which gives rise to fluorescence) to a triplet state (from which phosphorescence can occur). The introduction of heavy atoms, such as bromine, is well-known to enhance the rate of intersystem crossing due to the "heavy-atom effect." researchgate.net This effect arises from increased spin-orbit coupling, which makes the formally spin-forbidden singlet-to-triplet transition more probable. nih.gov

Consequently, for this compound, it is anticipated that any intrinsic fluorescence would be significantly quenched. Instead, the molecule is likely to exhibit phosphorescence, particularly at low temperatures where non-radiative decay pathways are minimized. The presence of two bromine atoms would likely lead to a more pronounced heavy-atom effect compared to a mono-brominated analogue, potentially resulting in a shorter phosphorescence lifetime and a higher phosphorescence quantum yield relative to fluorescence. researchgate.net The fluorine atoms, being highly electronegative, would influence the energy levels of the molecular orbitals, which in turn would affect the wavelength of both absorption and emission.

A summary of the anticipated photophysical properties is presented in Table 1.

Table 1: Anticipated Photophysical Properties of this compound

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Fluorescence | Weak or negligible | Quenching due to the heavy-atom effect of bromine. |

| Phosphorescence | Dominant emission process | Enhanced intersystem crossing facilitated by bromine atoms. researchgate.net |

| Emission Wavelength | Shifted relative to thiophenol | Influence of fluoro and bromo substituents on molecular orbital energies. |

| Excited State Lifetime | Short phosphorescence lifetime | Increased spin-orbit coupling due to the heavy-atom effect. nih.gov |

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction analysis would be the definitive method for elucidating the solid-state structure of this compound. Although a specific crystal structure for this compound is not publicly available, we can predict the key structural features based on studies of related halogenated molecules.

In the solid state, molecules of this compound would arrange themselves into a three-dimensional lattice, forming a supramolecular structure. This assembly is driven by a variety of non-covalent interactions. Given the functional groups present, the crystal packing would likely be a complex interplay of halogen bonds, hydrogen bonds, and π-π stacking interactions. rsc.org The presence of multiple, bulky halogen atoms might lead to a more disordered or complex packing arrangement compared to simpler thiophenols. nih.gov

The specific arrangement of molecules in the crystal lattice is dictated by intermolecular forces. For this compound, the following interactions are expected to be significant:

Halogen Bonding: The bromine atoms in the molecule can act as halogen bond donors, interacting with electron-rich regions on adjacent molecules. acs.orgmdpi.com These interactions, denoted as C-Br···X (where X could be another halogen, a sulfur atom, or the π-system of a benzene ring), are directional and play a crucial role in crystal engineering. nih.gov Similarly, the fluorine atoms can participate in halogen bonding, though they are generally weaker halogen bond acceptors than bromine or iodine. acs.org

S-H···F Hydrogen Bonding: A key interaction anticipated in the crystal structure is the hydrogen bond between the thiol hydrogen (S-H) and a fluorine atom on a neighboring molecule. The S-H group is a known hydrogen bond donor, and organic fluorine can act as a hydrogen bond acceptor. nih.govnjit.edu This type of hydrogen bond, while weaker than conventional O-H···O or N-H···O bonds, can significantly influence the supramolecular architecture. nih.gov The presence of ortho-fluorine atoms relative to the thiol group could also allow for intramolecular S-H···F hydrogen bonding, which would affect the molecule's conformation.

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π-systems of adjacent rings align. The presence of electron-withdrawing fluorine and bromine atoms creates a quadrupole moment on the aromatic ring, which can lead to favorable offset or "slipped" stacking arrangements. rsc.org

An illustrative summary of potential intermolecular interactions is provided in Table 2.

Table 2: Predicted Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Expected Distance (Å) | Significance |

|---|---|---|---|---|

| Halogen Bond | C-Br | Br, F, S, or π-system | ~3.0 - 3.5 | Major directional force in crystal packing. mdpi.com |

| Hydrogen Bond | S-H | F-C | ~2.0 - 2.5 | Key contributor to the supramolecular assembly. escholarship.org |

Computational and Theoretical Investigations of 2,3 Dibromo 5,6 Difluorothiophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, based on the principles of quantum mechanics, can model molecular structures, energies, and a wide array of other chemical attributes with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex systems.

For 2,3-Dibromo-5,6-difluorothiophenol, DFT calculations, often using functionals like B3LYP, can be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations can also determine various electronic properties such as dipole moments, polarizability, and vibrational frequencies. digitellinc.com The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results. researchgate.net A comparative study of phenol (B47542) and thiophenol analogues using DFT has shown that this method can effectively elucidate structure-property relationships. digitellinc.com

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound

| Parameter | Predicted Value |

| C-S Bond Length | 1.78 Å |

| S-H Bond Length | 1.35 Å |

| C-Br Bond Length | 1.90 Å |

| C-F Bond Length | 1.35 Å |

| C-S-H Bond Angle | 99.5° |

Note: The values in this table are illustrative and based on typical DFT calculations for similar halogenated thiophenols.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy, though they are computationally more demanding than DFT.

For this compound, ab initio calculations can be used to obtain highly accurate energies and to benchmark the results from DFT methods. nih.gov For instance, MP2 calculations are known to be effective in capturing electron correlation effects, which are important for accurately describing the geometry and properties of molecules with multiple lone pairs and polar bonds, such as the title compound. nih.gov High-level ab initio calculations are particularly useful for smaller fragments or simplified models of the molecule to ensure computational feasibility while maintaining high accuracy.

HOMO-LUMO Energy Level Analysis and Band Gap Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. pearson.com

A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. pearson.com For this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO. The precise energy levels and the resulting gap can be calculated using DFT. This analysis is crucial for predicting how the molecule might interact with other species and its potential applications in areas like organic electronics.

Table 2: Illustrative HOMO-LUMO Energies and Band Gap for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 eV |

Note: These values are illustrative and based on typical DFT calculations for similar halogenated aromatic compounds. rsc.org

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map is plotted on the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

For this compound, the ESP map would likely show regions of negative potential (typically colored red) around the electronegative fluorine and bromine atoms, as well as the sulfur atom, indicating their propensity to interact with electrophiles. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atom of the thiol group, making it a likely site for nucleophilic attack. nih.gov The aromatic ring itself will exhibit a complex potential distribution due to the competing effects of the electron-withdrawing halogens and the thiol group.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO of one molecule and the LUMO of another. This theory is instrumental in explaining the outcomes of many chemical reactions, particularly pericyclic reactions and nucleophile-electrophile interactions.

In the context of this compound, FMO theory can be used to predict its reactivity in various chemical transformations. For example, in a reaction with a nucleophile, the LUMO of the thiophenol would be the key orbital involved. The shape and energy of the LUMO would determine the site and feasibility of the nucleophilic attack. Similarly, in a reaction with an electrophile, the HOMO would play the central role. The distribution of the HOMO across the molecule would indicate the most probable site of electrophilic attack.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide detailed information about the static properties of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be used to study its conformational flexibility, its interactions with solvent molecules, and its behavior in a condensed phase. rsc.orgnih.gov For instance, a simulation could reveal how the orientation of the thiol group changes over time and how this is influenced by the surrounding solvent molecules. rsc.org MD simulations are particularly useful for understanding processes that occur over longer timescales, such as diffusion, aggregation, and the formation of intermolecular interactions like hydrogen bonds. nih.govrsc.org By combining MD with quantum mechanics in QM/MM methods, it is possible to study chemical reactions in a dynamic and solvated environment. rsc.org

A comprehensive search of available scientific literature and chemical databases has been conducted to gather information on the computational and theoretical investigations of this compound.

Following a thorough review, it has been determined that there are no specific published research studies corresponding to the detailed outline requested. The scientific literature does not currently contain papers focused on the conformational analysis, solvent interactions, theoretical spectroscopic parameter prediction, or reaction mechanism studies of this compound.

General computational methods exist for theoretical analyses of molecules. For instance, Density Functional Theory (DFT) is a common approach used to predict NMR chemical shifts, such as the ¹⁹F NMR chemical shifts for molecules containing fluorine-carbon bonds. researchgate.net Methods like the ωB97XD/aug-cc-pvdz level of theory have been evaluated for their accuracy and computational efficiency in such predictions. researchgate.net These computational tools can be applied to a wide range of molecules to assist in characterizing reaction intermediates and products. researchgate.net However, the application of these methods specifically to this compound, and the resulting data, have not been documented in accessible literature.

Due to the absence of specific research data for this compound, it is not possible to provide the detailed, data-driven article as per the requested structure and content inclusions. The required information on its computational and theoretical properties remains uninvestigated in the current body of scientific work.

Reaction Mechanism Studies

Pathway Analysis for Synthetic Transformations

The synthesis of polythiophenes, a class of polymers to which this compound is a potential precursor, can be achieved through various methods, including the "halogen dance" reaction. This process involves the intramolecular migration of a halogen atom on an aromatic ring, facilitated by a strong base. Computational studies can provide valuable insights into the mechanisms and feasibility of such transformations.

A notable example is the transformation of 2,5-dibromo-3-hexylthiophene (B54134) into 2,4-dibromo-3-hexylthiophene. rsc.org This reaction is initiated by a lithium-halogen exchange, followed by the migration of a bromine atom. The process is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The use of a hindered amine base, such as dicyclohexylamine (B1670486) or diisopropylamine, is crucial for the success of the reaction. rsc.org

Following the halogen dance, the resulting thiophene (B33073) derivative can be polymerized. This is often achieved using a nickel catalyst, such as NiCl2(PPh3)IPr, at elevated temperatures. rsc.org The resulting polymer is then precipitated and purified to remove any low-molecular-weight oligomers. The molecular weight and distribution of the final polymer can be determined using techniques like size exclusion chromatography (SEC).

The following table outlines the reactants and conditions for a typical halogen dance polymerization, which could be analogous to a potential polymerization of this compound.

| Reactant/Condition | Description |

| Monomer | 2,5-dibromo-3-hexylthiophene |

| Base | Dicyclohexylamine or Diisopropylamine |

| Solvent | Tetrahydrofuran (THF) |

| Initiator | n-Butyllithium (nBuLi) |

| Catalyst | NiCl2(PPh3)IPr |

| Temperature (Halogen Dance) | -78 °C to 0 °C |

| Temperature (Polymerization) | 60 °C |

Further computational analysis would be required to predict the specific outcomes and optimize the reaction conditions for the synthesis of polymers derived from this compound.

Future Research Directions and Outlook for 2,3 Dibromo 5,6 Difluorothiophenol

Exploration of Uncharted Reaction Pathways

The reactivity of 2,3-Dibromo-5,6-difluorothiophenol is largely unexplored, presenting a fertile ground for discovering novel chemical transformations. The interplay between the electron-withdrawing fluorine and bromine atoms, and the nucleophilic thiol group, suggests a rich and complex reactivity profile.

Future investigations could focus on:

Cross-Coupling Reactions: The bromine atoms on the aromatic ring are prime candidates for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would enable the introduction of a wide array of functional groups, leading to the synthesis of novel derivatives with tailored electronic and steric properties.

C-F Bond Activation: While challenging, the selective activation and functionalization of the C-F bonds could open up new avenues for creating highly complex fluorinated aromatic compounds.

Thiol Group Derivatization: The thiol group can undergo a plethora of reactions, including S-alkylation, S-arylation, and oxidation to form disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. A particularly interesting area would be its use in "click chemistry," specifically thiol-ene and thiol-yne reactions, for the efficient construction of complex molecular architectures and polymers. acs.org

Integration into Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials is a rapidly growing field, offering materials with combined and often enhanced properties. rsc.orgmdpi.com this compound is an excellent candidate for incorporation into such materials due to its functional handles.

Potential research directions include:

Surface Functionalization of Nanoparticles: The thiol group has a strong affinity for noble metal surfaces, such as gold and silver nanoparticles. scielo.br The functionalization of these nanoparticles with this compound could be used to tune their electronic properties, stability, and dispersibility. The halogenated aromatic ring would provide a unique surface chemistry, potentially leading to new catalytic or sensing applications. scielo.br

Metal-Organic Frameworks (MOFs): The thiol group, or its derivatives, could act as a linker to connect metal nodes, forming novel MOFs. The presence of fluorine and bromine atoms could lead to MOFs with interesting gas sorption properties, catalytic activity, or luminescence.

Hybrid Perovskites: The incorporation of functionalized organic molecules into perovskite structures is a key strategy for improving their stability and optoelectronic properties. The unique electronic nature of this compound could lead to the development of new, high-performance perovskite solar cells or light-emitting diodes.

Advanced Spectroscopic Probes and In Situ Studies

A thorough understanding of the structure-property relationships of this compound and its derivatives requires the application of advanced spectroscopic techniques. researchgate.net

Future studies should employ:

Multinuclear NMR Spectroscopy: In addition to standard ¹H and ¹³C NMR, ¹⁹F and ⁷⁹/⁸¹Br NMR spectroscopy would provide invaluable information about the local electronic environment of the halogen atoms.

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to probe the core-level binding energies of the constituent elements, offering insights into the chemical state and bonding environment, particularly when the molecule is adsorbed on a surface. scielo.br

Vibrational Spectroscopy (Infrared and Raman): A detailed analysis of the vibrational modes, aided by theoretical calculations, can provide a spectroscopic fingerprint of the molecule and its interactions with other species. nih.govarxiv.org

In Situ Spectroscopic Techniques: Techniques such as in situ IR or Raman spectroscopy can be used to monitor reactions involving this compound in real-time, providing mechanistic insights that are not available from bulk measurements.

Computational Design and High-Throughput Screening of Derivatives

Computational chemistry and high-throughput screening are powerful tools for accelerating the discovery of new materials with desired properties. dtu.dk

Future research in this area could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties for this compound and its derivatives, including their electronic structure, reactivity, and spectroscopic signatures. chemrxiv.org This can help to guide synthetic efforts and rationalize experimental observations.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of molecules and their interactions with their environment, such as solvents or biological macromolecules.

High-Throughput Virtual Screening: By creating a virtual library of derivatives of this compound, it is possible to use computational methods to rapidly screen for candidates with specific properties, such as high binding affinity to a particular protein or optimal electronic properties for a specific application. nih.gov

Potential in Emerging Technologies Beyond Current Scope

The unique combination of a polyhalogenated aromatic ring and a thiol group suggests that this compound could find applications in a variety of emerging technologies.

Speculative but promising areas include:

Molecular Electronics: The ability of the thiol group to anchor the molecule to metal electrodes, combined with the tunable electronic properties of the aromatic ring, makes it a candidate for use in molecular wires, switches, and sensors.

Advanced Polymers: The incorporation of this functional thiophenol into polymers could lead to materials with enhanced thermal stability, flame retardancy, and unique optical or electronic properties.

Biomedical Applications: While requiring extensive investigation, the unique properties of thiols in biological systems could be explored. nih.gov For example, the compound could be investigated as a fluorescent probe for thiophenol detection or as a building block for new therapeutic agents, though this would necessitate thorough toxicological evaluation. mdpi.com

Q & A

What are the key considerations for synthesizing 2,3-Dibromo-5,6-difluorothiophenol with high regioselectivity?

Level: Basic

Methodological Answer:

The synthesis typically involves bromination of 2,6-difluorothiophenol under controlled conditions. Key factors include:

- Solvent selection: Dichloromethane or chloroform is preferred to stabilize intermediates and enhance bromine solubility .

- Temperature control: Low temperatures (e.g., 0–5°C) minimize side reactions and ensure selective bromination at the 3 and 4 positions (note: positional numbering may vary; confirm via crystallography) .

- Bromine source: Use stoichiometric bromine (Br₂) or N-bromosuccinimide (NBS) for controlled reactivity. Post-reaction quenching with sodium thiosulfate removes excess bromine .

Validation: Monitor reaction progress via TLC or HPLC, and confirm regioselectivity using / NMR or X-ray crystallography .

How can researchers characterize the structural and electronic properties of this compound?

Level: Basic

Methodological Answer:

A multi-technique approach is recommended:

- Spectroscopy:

- Crystallography: X-ray diffraction reveals bond angles, dihedral angles, and halogen-halogen contacts (e.g., Br⋯Br or F⋯F interactions), critical for understanding reactivity .

- Computational modeling: DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties (e.g., HOMO/LUMO energies) and guide synthetic modifications .

What strategies address contradictions in reported reaction outcomes for halogenated thiophenol derivatives?

Level: Advanced

Methodological Answer:

Discrepancies often arise from subtle differences in reaction conditions or analytical methods. To resolve these:

- Reproduce protocols: Systematically vary parameters (e.g., solvent polarity, temperature) while tracking yields and intermediates via HPLC/GC-MS .

- Control moisture/oxygen: Use Schlenk lines or gloveboxes for moisture-sensitive reactions (e.g., thiol group oxidation) .

- Cross-validate data: Compare NMR chemical shifts with structurally similar compounds (e.g., 3,6-dibromo-2,4-difluorothiophenol) to identify misassignments .

Case study: highlights residual intermediates (e.g., 2.2% 2,3-dibromo-5,6-difluoroaniline) in HPLC analysis, emphasizing the need for extended reaction times or alternative quenching methods .

How can this compound be utilized in cross-coupling reactions?

Level: Advanced

Methodological Answer:

The compound serves as a precursor for Suzuki-Miyaura or Ullmann couplings due to its Br substituents. Key considerations:

- Catalyst selection: Use Pd(PPh₃)₄ or CuI/ligand systems for C–S bond formation .

- Optimize bases: K₂CO₃ or Cs₂CO₃ in DMF enhances nucleophilic thiolate formation .

- Protect thiol group: Temporarily convert –SH to –SMe or –SPh to prevent catalyst poisoning .

Example: Coupling with arylboronic acids yields biaryl thioethers, which are valuable in materials science .

What experimental designs are recommended for studying the biological activity of this compound?

Level: Advanced

Methodological Answer:

While direct biological data are limited, analogous halogenated thiophenols suggest potential enzyme inhibition or protein interaction. Design experiments as follows:

- Molecular docking: Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding modes .

- Enzyme assays: Measure IC₅₀ values for candidate enzymes (e.g., tyrosine phosphatases) in buffer systems (pH 7.4, 25°C) .

- Cellular uptake studies: Use fluorescent derivatives or -labeling to track intracellular localization .

Caution: Account for thiol group reactivity (e.g., glutathione interactions) by including reducing agents (e.g., DTT) in assays .

How can researchers optimize purification protocols to minimize residual intermediates?

Level: Advanced

Methodological Answer:

Residual brominated intermediates (e.g., ) require stringent purification:

- Chromatography: Use flash silica gel columns with gradient elution (hexane:EtOAc) or preparative HPLC .

- Recrystallization: Optimize solvent pairs (e.g., CHCl₃/hexane) based on solubility differences .

- Analytical QC: Validate purity via melting point analysis, NMR, and elemental analysis .

What are the challenges in achieving stereoselective modifications of this compound?

Level: Advanced

Methodological Answer:

Steric hindrance from Br/F substituents complicates stereocontrol. Mitigation strategies include:

- Chiral auxiliaries: Introduce temporary directing groups (e.g., Evans oxazolidinones) to enforce desired configurations .

- Asymmetric catalysis: Employ chiral Pd or Ni catalysts for enantioselective C–C bond formation .

- Dynamic resolution: Exploit kinetic vs. thermodynamic control in ring-opening reactions (e.g., epoxide formation) .

How do solvent effects influence the reactivity of this compound?

Level: Advanced

Methodological Answer:

Solvent polarity and hydrogen-bonding capacity significantly impact reaction pathways:

- Polar aprotic solvents (DMF, DMSO): Stabilize transition states in nucleophilic substitutions but may deprotonate –SH groups, altering reactivity .

- Low-polarity solvents (CH₂Cl₂): Favor radical bromination pathways under light irradiation .

- Protic solvents (MeOH): Risk thiol oxidation; avoid unless stabilized by antioxidants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.